Sodium 4-Nitrophenylacetate

Description

Historical Context of Arylacetate Derivatives in Organic Synthesis

Arylacetate derivatives are a class of organic compounds that have long been fundamental building blocks in organic synthesis. researchgate.net Their history is intertwined with the development of key synthetic methodologies. One of the early and notable reactions for the synthesis of arylacetamides, which are precursors to arylacetic acids, is the Willgerodt-Kindler reaction. kajay-remedies.comscispace.com Discovered by Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, this reaction initially involved the conversion of an aryl alkyl ketone to the corresponding amide using ammonium (B1175870) polysulfide. mdpi.com The Kindler modification introduced the use of elemental sulfur and an amine, such as morpholine, offering a milder and more convenient route to thioamides, which can then be hydrolyzed to the desired arylacetic acid derivatives. kajay-remedies.commdpi.com

The versatility of arylacetic acids and their derivatives has made them indispensable in the synthesis of a wide array of more complex molecules. researchgate.net In more recent history, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of arylacetate derivatives. These modern methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at various positions on the aryl ring or at the α-carbon of the acetate (B1210297) group, providing efficient pathways to a diverse range of structures. For instance, methods for the decarboxylative cross-coupling of aryl acetate salts have been developed, showcasing the utility of these compounds as synthons in contemporary organic chemistry.

Significance of Sodium 4-Nitrophenylacetate within Academic Disciplines

This compound has emerged as a compound of considerable importance across several academic disciplines, most notably in biochemistry and organic chemistry. Its significance is largely attributed to its properties as a chromogenic substrate for a wide variety of hydrolytic enzymes. pubcompare.ai

In the field of biochemistry, this compound is extensively used as a substrate in enzyme assays, particularly for esterases and lipases. pubcompare.aimdpi.com The enzymatic hydrolysis of the ester bond in this compound releases 4-nitrophenol (B140041). This product is a chromophore that exhibits strong absorbance at a specific wavelength (typically around 400-410 nm), allowing for the real-time spectrophotometric monitoring of the enzymatic reaction. ncsu.edu This property enables researchers to perform detailed kinetic studies of enzymes, including the determination of key parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). kajay-remedies.com The water solubility and stability of the sodium salt form make it particularly suitable for these aqueous biochemical assays.

The compound's utility extends to the study of various enzymes, including but not limited to:

Lipases and Esterases: Widely used to screen for and characterize the activity of these enzymes from various sources. pubcompare.aidergipark.org.tr

Carbonic Anhydrase: Employed to investigate the esterase activity of different carbonic anhydrase isozymes. mdpi.comebi.ac.uk

α-Chymotrypsin: Utilized as a substrate in kinetic studies of this well-characterized protease. kajay-remedies.comresearchgate.net

Acetyl Xylan Esterase: Used to determine the enzymatic activity in studies of hemicellulose degradation. scispace.com

Beyond its role in enzymology, this compound and its parent acid are valuable intermediates in organic synthesis. They serve as starting materials for the preparation of other compounds, such as 4-aminophenylacetate through the reduction of the nitro group.

The following table summarizes the key applications of this compound in different academic fields:

| Academic Discipline | Specific Application | Significance |

|---|---|---|

| Biochemistry | Chromogenic substrate for enzyme kinetics | Enables real-time monitoring of enzyme activity through spectrophotometry. ncsu.edu |

| Enzymology | Screening and characterization of hydrolases | Facilitates the discovery and study of novel esterases and lipases. pubcompare.ai |

| Organic Chemistry | Synthetic intermediate | Serves as a precursor for the synthesis of other organic molecules. |

| Biotechnology | High-throughput screening (HTS) of enzyme libraries | Accelerates the discovery of enzymes with potential industrial applications. |

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to be vibrant, with its applications expanding and evolving. A significant trend is its use in high-throughput screening (HTS) assays to discover novel enzymes from various, sometimes extreme, environments. jmb.or.kr These HTS platforms are crucial for identifying robust biocatalysts for industrial applications. The development of more sensitive and efficient analytical methods, such as those that utilize the isosbestic point of p-nitrophenol, aims to improve the accuracy of esterase activity determination, especially under varying pH conditions. ncsu.edu

Recent research also focuses on the application of this compound in studying immobilized enzymes and their activity in non-aqueous solvents. ebi.ac.uk This is particularly relevant for industrial biocatalysis, where enzymes are often used in organic media to synthesize valuable chemicals. For example, studies have investigated the synthesis of 4-nitrophenyl acetate using immobilized lipases in organic solvents, highlighting the compound's dual role as both a substrate for hydrolysis and a product of esterification. ebi.ac.uk

Future directions for the application of this compound are pointing towards several exciting areas:

Biocatalysis and Green Chemistry: The demand for sustainable chemical processes is driving research into the use of enzymes for the synthesis of fine chemicals and pharmaceuticals. This compound will likely remain a key tool for the characterization and optimization of these biocatalytic systems. researchgate.netfrontiersin.org

De Novo Enzyme Design: As computational protein design advances, scientists are creating artificial enzymes with novel functions. researchgate.netmdpi.com this compound serves as an ideal test substrate to validate the catalytic activity of these de novo designed esterases. researchgate.netmdpi.com

Biosensor Development: The enzymatic hydrolysis of this compound can be integrated into biosensor platforms for the detection of various analytes, including pesticides that inhibit esterase activity.

Agrochemicals: The related compound, sodium 4-nitrophenolate (B89219), is being explored as a plant growth regulator, suggesting potential future research avenues for related nitrophenyl compounds in sustainable agriculture. kajay-remedies.com

The following table outlines some of the recent research findings involving this compound and its derivatives.

| Research Area | Key Finding | Significance |

|---|---|---|

| De Novo Enzyme Design | A new esterase with significant hydrolytic activity towards p-nitrophenyl acetate was successfully designed and created. researchgate.netmdpi.com | Demonstrates the feasibility of creating novel biocatalysts and the utility of p-nitrophenyl acetate in validating their function. researchgate.netmdpi.com |

| Biocatalysis in Organic Media | Immobilized lipase (B570770) from Bacillus coagulans efficiently catalyzed the synthesis of 4-nitrophenyl acetate in n-heptane. ebi.ac.uk | Highlights the compound's relevance in synthetic biocatalytic processes in non-aqueous systems. ebi.ac.uk |

| Analytical Method Development | A modified spectrophotometric method using the isosbestic point of p-nitrophenol (347 nm) provides more accurate esterase activity measurements across different pH values. ncsu.edu | Improves the reliability of enzyme kinetic data obtained using this substrate system. ncsu.edu |

| High-Throughput Screening | Dual application of p-nitrophenyl alkanoates, including p-nitrophenyl acetate, for efficient screening of plastic-degrading microbial strains from soil samples. jmb.or.kr | Provides a rapid and effective method for identifying microbes with potential for bioremediation. jmb.or.kr |

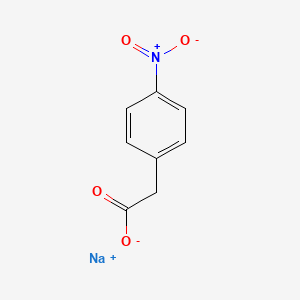

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWMCGLXGDFAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506508 | |

| Record name | Sodium (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-24-3 | |

| Record name | Sodium (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Sodium 4 Nitrophenylacetate

Precursor Synthesis and Derivatization Routes to Sodium 4-Nitrophenylacetate

The synthesis of this compound can be approached through several distinct chemical routes, primarily involving the derivatization of precursor molecules like p-nitrochlorobenzene or substituted nitrotoluenes.

Synthesis from p-Nitrochlorobenzene via Sodium p-Nitrophenolate Intermediates

A foundational step in one pathway involves the conversion of p-nitrochlorobenzene to a sodium p-nitrophenolate intermediate. This is achieved through the hydrolysis of p-nitrochlorobenzene with sodium hydroxide (B78521) under elevated temperature and pressure. researchgate.netacademax.com The reaction is typically conducted in a pressurized vessel. For instance, one established method involves heating the reactants to 140°C at a pressure of 0.3 MPa for 10 hours. researchgate.netacademax.com Large-scale industrial processes may utilize slightly different conditions, such as heating to 160°C under a pressure of 0.6 MPa for 6 hours in an aqueous solution. chemicalbook.com The resulting sodium p-nitrophenolate serves as a key precursor for subsequent transformations.

Reaction Pathways Involving Benzylic Sodium Intermediates (e.g., 4-bromo-2-nitrobenzyl sodium to Sodium 4-bromo-2-nitrophenylacetate)

An alternative strategy involves the formation of a benzylic sodium intermediate from a substituted nitrotoluene. A patented method describes the synthesis of Sodium 4-bromo-2-nitrophenylacetate starting from 2-chloro-4-bromo-6-nitrotoluene. In this process, the starting material reacts with metallic sodium, leading to the formation of a 4-bromo-2-nitrobenzyl sodium intermediate after rearrangement.

This benzylic sodium species is then carboxylated by reacting it with carbon dioxide gas. The reaction of carbon dioxide with the 4-bromo-2-nitrobenzyl sodium directly yields Sodium 4-bromo-2-nitrophenylacetate. This pathway demonstrates a method for building the acetate (B1210297) functionality directly onto the benzyl (B1604629) carbon of the nitroaromatic ring system.

General Acetylation Strategies for Sodium Aryloxides leading to this compound

Once the sodium p-nitrophenolate intermediate is formed, as described in section 2.1.1, it can undergo further reactions. Research indicates that the acetylization of sodium p-nitrophenolate is a viable step. researchgate.netacademax.com This process is used to synthesize p-nitrophenyl acetate, an isomer of 4-nitrophenylacetic acid. researchgate.netacademax.com In a typical procedure following the hydrolysis of p-nitrochlorobenzene, the resulting sodium p-nitrophenolate is subjected to acetylation, which has been reported to achieve a yield of 90.6% for the p-nitrophenyl acetate product. researchgate.netacademax.com This highlights a common derivatization route for sodium aryloxides, although it leads to the ester isomer rather than the phenylacetic acid salt.

Reaction Conditions and Optimization Studies in this compound Synthesis

The efficiency and outcome of the synthetic pathways for this compound and its precursors are highly dependent on specific reaction conditions. Optimization of parameters such as temperature, pressure, and solvent systems is critical for maximizing yield and purity.

Influence of Temperature and Pressure Regimes

Temperature and pressure are critical variables, particularly in the synthesis of the sodium p-nitrophenolate intermediate from p-nitrochlorobenzene. Studies have defined optimal conditions to drive this hydrolysis reaction efficiently. researchgate.netacademax.com For example, a temperature of 140°C and a pressure of 0.3 MPa are cited as proper technological conditions. researchgate.netacademax.com Other patented industrial processes operate at higher temperatures and pressures, in the range of 160-165°C and 0.75-0.8 MPa, respectively.

In the synthesis route involving benzylic sodium intermediates, temperature control is also crucial. The initial reaction of 2-chloro-4-bromo-6-nitrotoluene with metallic sodium is controlled at 20°C, followed by a rearrangement step at 80°C. The subsequent carboxylation with carbon dioxide to form Sodium 4-bromo-2-nitrophenylacetate is conducted at temperatures ranging from 25°C to 45°C.

| Synthetic Step | Reactants | Temperature | Pressure | Source |

|---|---|---|---|---|

| Hydrolysis | p-Nitrochlorobenzene, NaOH | 140°C | 0.3 MPa | researchgate.net, academax.com |

| Hydrolysis (Industrial Scale) | p-Nitrochlorobenzene, NaOH | 160°C | 0.6 MPa | chemicalbook.com |

| Benzylic Sodium Formation | 2-chloro-4-bromo-6-nitrotoluene, Na | 20°C (initial), 80°C (rearrangement) | Not Specified | |

| Carboxylation | 4-bromo-2-nitrobenzyl sodium, CO2 | 25-45°C | Not Specified |

Role of Organic and Aqueous Solvent Systems

The choice of solvent is a determining factor in the reaction pathway and product yield. For the hydrolysis of p-nitrochlorobenzene, the reaction is typically carried out in an aqueous solution of sodium hydroxide. chemicalbook.com The use of water as a solvent is essential for the nucleophilic aromatic substitution to proceed.

Conversely, pathways involving organometallic intermediates, such as the formation of 4-bromo-2-nitrobenzyl sodium, necessitate the use of an organic solvent system due to the reactivity of metallic sodium with water. Following the reaction, the product is often extracted into an aqueous layer for further processing. The hydrolysis of related esters, such as p-nitrophenyl acetate, has been studied in various solvent systems, including mixtures of water with ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comcymitquimica.com These studies show that reaction rates can be significantly higher in water compared to alcoholic solutions, which is attributed to differences in the solvation of the initial and transition states. mdpi.com

Catalytic Systems in Synthetic Pathways for this compound

Catalysis plays a crucial role in enhancing the efficiency and yield of several synthetic pathways for this compound and its precursors. The use of catalysts can lead to milder reaction conditions, reduced reaction times, and improved selectivity.

In the context of nucleophilic aromatic substitution reactions, particularly those starting from p-nitrochlorobenzene, phase-transfer catalysts (PTCs) are of significant importance. wikipedia.org These catalysts, often quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the substrate). wikipedia.orgcrdeepjournal.org This is particularly beneficial in reactions involving sodium hydroxide, where the PTC can transport the hydroxide ion into the organic phase to react with the substrate. mdpi.com A patented process for the synthesis of a related compound, sodium p-nitrophenolate from p-nitrochlorobenzene, explicitly mentions the use of a quaternary ammonium salt surfactant to improve the reaction rate and yield under high temperature (150–155 °C) and pressure conditions.

The general mechanism of phase-transfer catalysis involves the formation of an ion pair between the catalyst's cation and the reactant's anion, which is then soluble in the organic phase, allowing the reaction to proceed. biomedres.us The structure of the quaternary ammonium salt, including the length of the alkyl chains, can influence its catalytic activity. biomedres.us

While not directly for the final neutralization step, catalysts are integral in the synthesis of the precursor, 4-nitrophenylacetic acid. For instance, the reduction of a nitro group in related syntheses can be achieved using hydrogen gas in the presence of a metal catalyst like palladium.

The table below provides an overview of catalytic systems relevant to the synthesis of this compound and its precursors.

| Reaction Type | Catalyst Type | Example Catalyst | Function |

| Nucleophilic Aromatic Substitution | Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salt | Enhances reaction rate and yield by facilitating reactant transfer between phases. |

| Reduction of Nitro Group | Metal Catalyst | Palladium (Pd) | Catalyzes the reduction of a nitro group to an amino group with hydrogen gas. |

Isolation and Advanced Purification Techniques for Synthetic Products

The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards for its intended applications. The choice of method depends on the synthetic route employed and the nature of the impurities present.

Crystallization and Recrystallization

A primary and widely used technique for purifying this compound is crystallization or recrystallization. Following the synthesis, particularly after the neutralization of 4-nitrophenylacetic acid, the product can be isolated by cooling the reaction mixture or by evaporating the solvent to induce crystallization.

For further purification, recrystallization from a suitable solvent system, such as aqueous ethanol or water, is effective. This process relies on the principle that the desired compound and impurities have different solubilities in the chosen solvent at different temperatures. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. Recrystallization from 95% ethanol is specifically mentioned as a method to remove polar impurities like 4-nitrophenol (B140041) or unreacted 4-nitrophenylacetic acid.

Filtration and Washing

After crystallization, the solid product is typically collected by filtration. The collected crystals are then washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

Advanced and Alternative Techniques

In some synthetic procedures for related compounds, other purification methods are employed. For instance, after a reaction, the product mixture might be acidified to precipitate the acidic form of the compound, which is then collected by filtration. orgsyn.org The filtrate can then be extracted with an organic solvent like ethyl acetate to recover any remaining product. google.com

For industrial-scale production, more advanced techniques might be utilized to ensure high purity and yield. These can include multi-step extraction processes and the use of chromatography, although for a simple salt like this compound, crystallization is often sufficient.

The purity of the final product can be assessed using various analytical techniques, including Thin-Layer Chromatography (TLC), melting point determination, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table summarizes the common isolation and purification techniques.

| Technique | Purpose | Details |

| Crystallization | Primary isolation of the solid product. | Induced by cooling the reaction mixture or evaporating the solvent. |

| Recrystallization | Removal of impurities to increase purity. | Commonly performed using aqueous ethanol or 95% ethanol to remove polar byproducts. |

| Filtration | Separation of the solid product from the liquid phase. | Standard laboratory procedure following crystallization. |

| Solvent Washing | Removal of surface impurities from the crystals. | Usually done with a small amount of cold, pure solvent. |

| Acidification & Extraction | Isolation of the acidic precursor from the reaction mixture. orgsyn.org | The product is precipitated by adjusting the pH and then collected. The remaining solution can be extracted with an organic solvent. orgsyn.orggoogle.com |

Spectroscopic and Structural Elucidation of Sodium 4 Nitrophenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of sodium 4-nitrophenylacetate by providing information about the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. In a deuterium (B1214612) oxide (D₂O) solvent, the aromatic protons on the phenyl ring typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the nitro group are deshielded and resonate at a lower field compared to the protons ortho to the methyleneacetate group. The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group typically present as a singlet. chemicalbook.comchemicalbook.com

| Proton Group | Chemical Shift (δ) in D₂O (ppm) |

| Aromatic (ortho to -NO₂) | ~8.1-8.2 |

| Aromatic (ortho to -CH₂COO⁻) | ~7.4-7.5 |

| Methylene (-CH₂) | ~3.7 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows distinct resonances for the carboxyl carbon, the aromatic carbons, and the methylene carbon. The carbon attached to the nitro group and the carboxyl carbon are typically observed at the downfield end of the spectrum due to the strong electron-withdrawing effects. chemicalbook.comrsc.org

| Carbon Group | Chemical Shift (δ) in D₂O (ppm) |

| Carboxyl (-COO⁻) | ~177-178 |

| Aromatic (C-NO₂) | ~148-152 |

| Aromatic (C-CH₂COO⁻) | ~135-136 |

| Aromatic (CH, ortho to -NO₂) | ~129-130 |

| Aromatic (CH, ortho to -CH₂COO⁻) | ~124-125 |

| Methylene (-CH₂) | ~41-42 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding within this compound. The IR spectrum displays characteristic absorption bands corresponding to the nitro group (NO₂), the carboxylate group (COO⁻), and the aromatic ring. Key absorptions include the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The strong absorption band for the carboxylate group's asymmetric stretch is usually observed in the region of 1600-1550 cm⁻¹. chemicalbook.comchemicalbook.com The C-H stretching vibrations of the aromatic ring and the methylene group are also identifiable. vscht.cz

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within this compound and is frequently employed to monitor reactions involving this compound. The UV-Vis spectrum of this compound in aqueous solution typically exhibits a strong absorption maximum. The hydrolysis of related compounds like 4-nitrophenyl acetate is often monitored by the appearance of the 4-nitrophenolate (B89219) ion, which has a characteristic absorbance at around 400-413 nm. emerginginvestigators.orgresearchgate.netnih.gov This property makes it a useful substrate for enzyme assays. emerginginvestigators.org The position and intensity of the absorption bands are sensitive to the solvent environment and pH. researchgate.netraineslab.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of the 4-nitrophenylacetate anion and to study its fragmentation patterns, which helps in confirming the structure. In negative ion mode, the mass spectrum would show a prominent peak corresponding to the [M-Na]⁻ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org Fragmentation patterns can reveal the loss of specific groups, such as the nitro group or the carboxylate group, providing further structural evidence. massbank.eunih.gov

X-ray Diffraction Studies of Related Alkaline-Earth Metal Salts of 4-Nitrophenylacetic Acid

While the specific crystal structure of this compound is not detailed in the provided search results, studies on related alkaline-earth metal salts of 4-nitrophenylacetic acid offer significant insights into the coordination and solid-state arrangement of the 4-nitrophenylacetate anion. Research on magnesium, calcium, and strontium salts reveals that the 4-nitrophenylacetate ion can act as a counter-anion or a ligand, coordinating to the metal center in various modes. researchgate.netias.ac.inias.ac.in For instance, in the magnesium salt, Mg(H₂O)₆₂·4H₂O, the 4-nitrophenylacetate ion is a charge-balancing counter anion. researchgate.netias.ac.in In contrast, the calcium and strontium salts form one-dimensional coordination polymers where the carboxylate group of the 4-nitrophenylacetate ligand bridges the metal ions. researchgate.netias.ac.in These studies highlight the structural versatility of the 4-nitrophenylacetate anion in forming different supramolecular architectures depending on the metal cation. researchgate.netias.ac.inias.ac.in

Reaction Kinetics and Mechanistic Investigations of Sodium 4 Nitrophenylacetate Transformations

Catalytic Studies and Efficiency Evaluation in Reactions Involving Sodium 4-Nitrophenylacetate

The transformation of this compound, primarily through hydrolysis, is a focal point for studying catalytic efficiency. The reaction is sensitive to catalysis by metal ions and surface-mediated processes. asianpubs.org

The hydrolysis of 4-nitrophenylacetate is significantly influenced by the presence of metal ions. These ions can act as Lewis acids, polarizing the ester's carbonyl group and rendering it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Detailed kinetic studies have been performed on the hydrolysis of 4-nitrophenylacetate promoted by various metal complexes. For instance, a zinc(II) hydroxide complex, (PATH)ZnOH, has been shown to catalyze the hydrolysis of 4-nitrophenylacetate. nih.gov This complex serves as a functional model for the zinc-containing enzyme peptide deformylase. nih.gov The kinetic data for this reaction, including the second-order rate constant and activation parameters, provide insight into the catalytic mechanism. nih.gov

The catalytic activity is dependent on the pH, with a sigmoidal pH-rate profile observed for the (PATH)ZnOH-catalyzed hydrolysis. nih.gov This profile allows for the determination of the kinetic pK(a) of the metal-bound water molecule, which is crucial for the catalytic cycle. nih.govresearchgate.net

A study on a zinc complex with tripyridylamine (TPA) as a model for carbonic anhydrase also investigated the hydrolysis of 4-nitrophenylacetate. researchgate.net The deprotonation of water coordinated to the Zn(II) center was found to occur near physiological pH, and the resulting hydroxide complex is the active nucleophile. researchgate.net

The efficiency of metal ion catalysis is also dependent on the nature of the metal ion itself. For example, in polymer-catalyzed hydrolysis of 4-nitrophenylacetate, the catalytic activity was found to improve with increasing metal-ion radius. rsc.org Europium ions have also been shown to catalyze the methanolysis of esters like 4-nitrophenylacetate at neutral pH. sigmaaldrich.com

Table 1: Kinetic and Thermodynamic Parameters for the (PATH)ZnOH-Catalyzed Hydrolysis of 4-Nitrophenylacetate nih.gov

| Parameter | Value |

|---|---|

| Kinetic pK(a) | 8.05(5) |

| pH-independent second-order rate constant (k"max) | 0.089(3) M-1 s-1 |

| Activation Energy (Ea) | 54.8 kJ mol-1 |

| Enthalpy of Activation (ΔH++) | 52.4 kJ mol-1 |

| Entropy of Activation (ΔS++) | -90.0 J mol-1 K-1 |

The catalytic transformation of nitroaromatic compounds, a class to which 4-nitrophenylacetate belongs, has been extensively studied on the surfaces of various materials, including carbon-based materials. While direct studies on this compound are less common, the principles derived from the reduction of similar compounds like 4-nitrophenol (B140041) are highly relevant.

Carbon materials, such as carbon nanotubes and activated carbon, are effective supports for metal catalysts used in hydrogenation reactions. rsc.org For instance, platinum supported on carbon nanotubes (Pt/CNT) has been used for the selective hydrogenation of chloronitrobenzenes. rsc.org The interaction between the metal nanoparticles and the carbon support can significantly influence the catalytic activity and selectivity. rsc.org

Recent research has also focused on the use of magnetically separable catalysts, such as amine-functionalized magnetic Fe3O4 nanoparticles supporting palladium, for the reduction of aromatic nitro compounds. rsc.org These catalysts offer the advantage of easy recovery and reuse. rsc.org

Furthermore, the surface properties of the catalyst can be modified to enhance catalytic activity. For example, poly(diallyldimethylammonium chloride) [PDDA]-stabilized platinum and palladium nanoparticles have shown high activity for the hydrogenation of 4-nitrophenol. researchgate.net The positively charged surface of these nanoparticles, due to the PDDA coating, facilitates the electrostatic attraction of negatively charged nitrophenolate ions, thereby increasing the reaction rate. researchgate.net

Multiscale quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to understand the catalytic mechanism of esterolysis of para-nitrophenyl (B135317) acetate (B1210297) on the surface of native glucagon (B607659) amyloid fibrils, providing a model for their catalytic function. acs.org

Thermodynamic Analysis of Chemical Transformations Involving 4-Nitrophenylacetate Species

The thermodynamics of the hydrolysis of 4-nitrophenylacetate have been investigated using microcalorimetry and high-performance liquid chromatography (HPLC). nist.gov These studies provide valuable data on the enthalpy of reaction (ΔrH°).

For the hydrolysis reaction: 4-nitrophenyl acetate(aq) + H₂O(l) → 4-nitrophenol(aq) + acetate(aq)

Thermochemical network calculations have also been used to determine the standard enthalpy of formation (ΔfH°) for 4-nitrophenyl acetate in the aqueous phase. nist.gov

Table 2: Thermodynamic Data for the Hydrolysis of 4-Nitrophenyl Acetate nist.gov

| Thermodynamic Parameter | Value |

|---|

| Standard Enthalpy of Formation (ΔfH°) of 4-nitrophenyl acetate(aq) | -364.9 kJ∙mol-1 |

Advanced Applications in Chemical Synthesis and Research of Sodium 4 Nitrophenylacetate

Utilization as a Reactive Intermediate in Polymer Chemistry

While direct, large-scale industrial applications of sodium 4-nitrophenylacetate in polymer synthesis are not extensively documented, its chemical structure suggests potential utility as a reactive intermediate in several polymerization processes. The presence of the carboxylate functional group allows it to participate in condensation polymerizations, while the nitro group can influence the reactivity of the aromatic ring and the properties of the resulting polymer.

Theoretically, this compound could be envisioned as a precursor in certain non-traditional polycarbonate synthesis routes. The standard manufacture of polycarbonates typically involves the reaction of bisphenol A with phosgene (B1210022) or the transesterification of bisphenol A with diphenyl carbonate. essentialchemicalindustry.orguwb.edu.plvaisala.com In a hypothetical scenario, the sodium salt of a bisphenol could react with a derivative of 4-nitrophenylacetic acid to form an ester linkage, which could then be incorporated into a polymer backbone.

However, a more plausible, albeit indirect, role for this compound would be in the synthesis of specialized monomers. For instance, it could be chemically modified to introduce reactive groups that are then polymerized. The synthesis of polycarbonates from bisphenol A and a suitable co-monomer is a well-established industrial process. google.comnih.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

| Bisphenol A | Phosgene | Interfacial Polycondensation | Polycarbonate |

| Bisphenol A | Diphenyl Carbonate | Melt Transesterification | Polycarbonate |

This table outlines conventional polycarbonate synthesis methods.

The synthesis of polyethers can be achieved through various mechanisms, including the ring-opening polymerization of epoxides and nucleophilic aromatic substitution. bio-protocol.org In the context of this compound, its application would likely be in the synthesis of polyether-esters or as a component in the preparation of monomers for polyether synthesis. For example, the sodium carboxylate could be reacted with a di-epoxide to form a prepolymer containing both ether and ester linkages.

The synthesis of polyether carboxylic acids using sodium salts of sulfonated styrenes and acrylic acid has been demonstrated, highlighting the utility of sodium carboxylates in creating complex polymer architectures. bio-protocol.orgmdpi.com This suggests a potential, though not directly reported, application for this compound in similar polymerization schemes to introduce the nitrophenylacetate moiety into a polyether backbone.

This compound can serve as a precursor for the synthesis of various benzyl-containing compounds. One established method for producing benzyl (B1604629) sodium involves the reaction of chlorotoluene with sodium, which then can be used to synthesize phenylacetic acid and its derivatives. google.com While this does not directly use this compound, it illustrates a pathway to benzyl intermediates.

A more direct, albeit theoretical, application in polymer synthesis could involve the conversion of the carboxylate group of this compound into a group that can participate in polymerization to form, for example, a polyester (B1180765) with benzyl-like side chains. The synthesis of benzyl phenylacetate (B1230308) from phenylacetic acid and benzyl alcohol is a known esterification reaction, suggesting that derivatives of 4-nitrophenylacetic acid could be used to create monomers for polyesters with pendant nitrophenyl groups.

Role in Enzyme Assays and Biochemical System Characterization (referencing its ester derivatives)

Esters of 4-nitrophenylacetic acid are valuable tools in biochemistry for the characterization of various enzymes. The principle of these assays relies on the enzymatic hydrolysis of the ester bond, which liberates 4-nitrophenolate (B89219), a chromophore that can be quantified spectrophotometrically. It is important to distinguish these substrates from p-nitrophenyl acetate (B1210297), which is also a widely used chromogenic substrate but is an ester of acetic acid, not phenylacetic acid. sigmaaldrich.comnih.gov

Ester derivatives of 4-nitrophenylacetic acid, such as methyl 2-(4-nitrophenyl)acetate and ethyl 4-nitrophenylacetate, can be used as substrates to measure the activity of esterases and lipases. nih.gov These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of 4-nitrophenolate, which has a characteristic absorbance.

The rate of formation of the yellow-colored 4-nitrophenolate is directly proportional to the enzyme activity. A wide range of p-nitrophenyl esters with varying acyl chain lengths are used to determine the substrate specificity of different lipases and esterases. researchgate.netdergipark.org.trnih.govnih.gov For instance, the activity of lipases can be tested against a series of substrates from p-nitrophenyl acetate (C2) to p-nitrophenyl palmitate (C16) to assess their preference for short-chain versus long-chain fatty acid esters. dergipark.org.trnih.govnih.gov

| Enzyme | Substrate | Typical Wavelength for Detection | Key Findings |

| Esterase | p-Nitrophenyl acetate | ~400-410 nm sigmaaldrich.com | Widely used for general esterase activity. researchgate.netncsu.eduresearchgate.netnih.gov |

| Lipase (B570770) | p-Nitrophenyl butyrate | ~410 nm mdpi.com | Often shows higher activity with lipases compared to shorter chain esters. nih.gov |

| Lipase | p-Nitrophenyl palmitate | ~410 nm | Used to assay for true lipase activity, which is higher at lipid-water interfaces. nih.gov |

This table summarizes the use of p-nitrophenyl esters in enzyme assays.

Carbonic anhydrases are known to exhibit esterase activity, and esters of 4-nitrophenol (B140041) are used as substrates for assaying this activity. nih.govresearchgate.netsigmaaldrich.comnih.gov The hydrolysis of p-nitrophenyl acetate by carbonic anhydrase is a well-established method for determining its catalytic activity. nih.govebi.ac.uk The assay measures the release of p-nitrophenol, similar to the esterase and lipase assays.

For glycosidase assays, the principle of using a nitrophenyl-based substrate is extended to glycosidic bonds. Substrates such as p-nitrophenyl-α-D-glucopyranoside are used to measure the activity of enzymes like α-glucosidase. ebi.ac.uk In this case, the enzyme cleaves the glycosidic bond, releasing p-nitrophenol. While not a direct derivative of this compound, these substrates share the same reporting group, demonstrating the broad utility of the nitrophenyl moiety in chromogenic enzyme assays.

Investigations into Pseudo-Enzymatic Hydrolysis by Serum Albumins

Serum albumins, particularly human serum albumin (HSA), are known to exhibit esterase-like activity, a phenomenon often referred to as pseudo-enzymatic. This activity is not a true catalytic turnover in the enzymatic sense but rather the result of multiple irreversible chemical modifications on the protein. The hydrolysis of 4-nitrophenyl acetate (p-NPA) is a classic model reaction used to study this characteristic.

Research has demonstrated that the interaction between HSA and p-NPA leads to the rapid acetylation of numerous residues on the albumin protein, with the release of 4-nitrophenolate, which can be monitored spectrophotometrically. This reaction is significantly faster than the spontaneous hydrolysis of p-NPA in solution.

Key findings from these investigations include:

Identification of the Primary Acetylation Site: The initial and most rapid acetylation occurs at the tyrosine-411 (Tyr-411) residue within the protein's structure.

Multi-Residue Modification: Beyond Tyr-411, a multitude of other residues, predominantly lysines, undergo stable acetylation. This widespread modification is contrary to the concept of a single, regenerating active site found in true enzymes.

Kinetics of the Reaction: The hydrolysis follows saturation kinetics, and detailed studies have determined the rate constants for both the acylation and deacylation steps. For instance, with penicillin G acylase from Kluyvera citrophila, the rate of formation of the acetyl-enzyme from 4-nitrophenyl acetate is 73 mM⁻¹s⁻¹, while the hydrolysis of this intermediate is significantly slower at 0.76 s⁻¹. nih.gov This slow deacylation is a key reason why the process is considered pseudo-enzymatic.

pH Dependence: The rates of the individual steps in the pseudo-enzymatic hydrolysis are pH-dependent, which has been linked to the pKa shift of the catalytic Tyr-411 residue upon substrate binding.

Table 1: Kinetic Parameters for the Acylation and Deacylation of Penicillin G Acylase by 4-Nitrophenyl Acetate

| Enzyme Variant | Acylation Rate (mM⁻¹s⁻¹) | Deacylation Rate (s⁻¹) |

|---|---|---|

| Wild-Type | 73 | 0.76 |

Data sourced from a study on Penicillin G acylase from Kluyvera citrophila. nih.gov

Precursor for Complex Organic Transformations and Functional Materials

The 4-nitrophenylacetate moiety is a valuable building block in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group, which activates the molecule for various reactions.

Advanced Acetylation Reactions in Complex Molecule Synthesis

4-Nitrophenyl acetate is widely recognized as an efficient acetylating agent. The 4-nitrophenoxide ion is a stable leaving group, which facilitates the transfer of the acetyl group to a nucleophile. This reactivity is harnessed in the synthesis of complex molecules.

In biochemical research, 4-nitrophenyl acetate is frequently used to acetylate specific residues in proteins and enzymes to probe their structure and function. For example, the acylation of α-chymotrypsin by p-nitrophenyl acetate has been extensively studied to understand the enzyme's catalytic mechanism. researchgate.net The reaction proceeds via the formation of an acyl-enzyme intermediate, which can be kinetically characterized.

The utility of 4-nitrophenyl esters extends to radiochemistry, where they have been shown to be superior synthons for the indirect radiofluorination of biomolecules. rsc.orgrsc.org Specifically, 4-nitrophenyl (PNP) activated esters can be rapidly labeled with fluorine-18 (B77423) to create acylation agents for biomolecules, demonstrating favorable acylation kinetics compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters. rsc.org

Synthesis of Substituted Propionate (B1217596) Derivatives

While direct use of this compound as a precursor for propionate derivatives is not extensively documented, related compounds like Methyl p-nitrophenylacetate serve as starting materials for such syntheses. For instance, Methyl p-nitrophenylacetate can be a precursor in the synthesis of methyl 2-(4-nitrophenyl)propionate. chemicalbook.com This transformation typically involves the introduction of a methyl group at the α-carbon of the acetate moiety. The resulting 2-(4-nitrophenyl)propionate structure can then be further modified, for example, by reduction of the nitro group to an amine, which opens up a wide range of possible derivatizations for the development of pharmaceuticals and other functional molecules.

Role in Bioconjugation Chemistry and Protein-Polymer Conjugates

Bioconjugation, the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule, is a field of growing importance, particularly in drug delivery and diagnostics. In this context, the 4-nitrophenyl ester group is a valuable tool for creating stable covalent linkages.

The 4-nitrophenyl ester of a molecule of interest can be synthesized and then reacted with nucleophilic groups on a protein, most commonly the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. This "graft-to" approach is a common strategy for creating protein-polymer conjugates. researchgate.net

Key advantages of using 4-nitrophenyl esters in bioconjugation include:

Stability: They are sufficiently stable to be isolated and purified before the conjugation reaction.

Reactivity: They react efficiently with primary amines under mild conditions, typically in aqueous buffers at or near neutral pH, which is crucial for maintaining the integrity of the protein.

Versatility: This chemistry has been used to attach a wide variety of molecules to proteins, including glycans to form neoglycoproteins and synthetic polymers to create protein-polymer hybrids with enhanced therapeutic properties. acs.orgnih.gov

For example, p-nitrophenyl anthranilate has been employed as a heterobifunctional linker. acs.org One part of the linker reacts with a glycan, and the 4-nitrophenyl ester on the other end is then used to conjugate the glycan to a protein like bovine serum albumin (BSA). acs.org Similarly, di-p-nitrophenyl adipate (B1204190) has been used as a spacer molecule to facilitate the conjugation of amine-functionalized oligosaccharides to carrier proteins.

The resulting protein-polymer conjugates often exhibit improved pharmacokinetic properties, such as increased stability and reduced immunogenicity, making this a vital strategy in the development of next-generation biopharmaceuticals. nih.gov

Computational Chemistry and Theoretical Modeling Investigations

Molecular Dynamics Simulations of Sodium 4-Nitrophenylacetate in Various Environments

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing a detailed picture of its interactions and dynamics in different environments, such as in aqueous solution or in the presence of other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the literature, the behavior of the 4-nitrophenylacetate anion in aqueous solution can be inferred from simulations of similar small organic molecules. In an aqueous environment, the sodium cation and the 4-nitrophenylacetate anion would be solvated by water molecules. The polar carboxylate group of the anion would form strong hydrogen bonds with the surrounding water molecules, while the hydrophobic phenyl ring would influence the local water structure.

MD simulations can provide valuable data on various properties of the solvated molecule. The following table illustrates the types of data that can be obtained from such simulations:

| Property | Description | Significance for this compound |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Can reveal the solvation shell structure of the sodium cation and the 4-nitrophenylacetate anion, showing the average distances and coordination numbers of water molecules. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient of the ions in solution, providing insight into their mobility. |

| Hydrogen Bonding Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Crucial for understanding the interaction of the carboxylate and nitro groups with water, which affects its solubility and reactivity. |

| Conformational Analysis | Explores the different spatial arrangements of the molecule. | For 4-nitrophenylacetate, this would involve the rotation around the C-C bond connecting the phenyl ring and the acetate (B1210297) group. |

These simulations are critical for understanding how the solvent environment influences the stability, conformation, and ultimately, the reactivity of this compound.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to study the interaction of small molecules like 4-nitrophenylacetate with biological macromolecules such as enzymes. 4-Nitrophenylacetate is a common substrate used in assays for esterases and lipases, and docking studies can elucidate the binding mode of this substrate within the enzyme's active site. sigmaaldrich.com

In a typical docking study, the 3D structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The 4-nitrophenylacetate molecule is then computationally placed into the active site of the enzyme in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Key interactions that can be identified through docking studies include:

Hydrogen Bonds: The carboxylate and nitro groups of 4-nitrophenylacetate can act as hydrogen bond acceptors, interacting with donor groups from amino acid residues in the active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Electrostatic Interactions: The negatively charged carboxylate group can interact with positively charged residues.

A study on a de novo designed esterase demonstrated the use of molecular docking to predict the binding of p-nitrophenyl acetate within the active site, showing a good fit. mdpi.com Another study involving an extracellular lipase (B570770) from Amycolatopsis mediterannei used docking to visualize the interactions of p-nitrophenyl acetate within the enzyme's binding pocket. researchgate.net

The following table summarizes the key amino acid residues that could potentially interact with 4-nitrophenylacetate in the active site of an esterase, as suggested by general principles of enzyme-substrate interactions and findings from related studies:

| Interaction Type | Potential Interacting Residues | Part of 4-Nitrophenylacetate Involved |

| Hydrogen Bonding | Serine, Histidine, Aspartate/Glutamate | Carboxylate group, Nitro group |

| Hydrophobic Interactions | Phenylalanine, Leucine, Isoleucine, Valine | Phenyl ring |

| Electrostatic Interactions | Arginine, Lysine (B10760008) | Carboxylate group |

These docking studies are instrumental in understanding the molecular basis of substrate recognition and catalysis by enzymes that hydrolyze 4-nitrophenylacetate.

Quantum Chemical Calculations for Reaction Pathways, Transition States, and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods can provide detailed information about reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. For this compound, quantum chemical calculations are particularly useful for studying its hydrolysis, a reaction of significant interest in enzymology. acs.org

The hydrolysis of 4-nitrophenylacetate involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. Quantum chemical calculations can model this process to:

Determine the Geometry of Reactants, Products, and Transition States: By optimizing the molecular geometries, the precise bond lengths and angles of all species along the reaction coordinate can be determined.

Calculate the Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of the reaction rate.

Visualize the Transition State: The structure of the high-energy transition state can be characterized, revealing the critical atomic rearrangements that occur during the reaction.

Analyze the Electronic Structure: Properties such as atomic charges, molecular orbitals, and the electrostatic potential can be calculated to understand the distribution of electrons and how it influences reactivity.

A study on a de novo designed esterase utilized quantum mechanical calculations to construct the ideal spatial conformation of the catalytic triad (B1167595) and the oxyanion hole for the hydrolysis of p-nitrophenyl acetate. nih.govnih.gov

The following table provides a hypothetical comparison of key parameters for the base-catalyzed hydrolysis of 4-nitrophenylacetate that could be obtained from quantum chemical calculations:

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | A lower value would indicate a faster reaction. |

| Reaction Energy (ΔEr) | The overall energy change of the reaction (difference in energy between products and reactants). | A negative value indicates an exothermic reaction. |

| Key Bond Length in Transition State (C-O) | The length of the bond being formed between the nucleophile (e.g., oxygen of water) and the carbonyl carbon in the transition state. | An intermediate value between a full bond and no bond. |

These calculations provide fundamental insights into the intrinsic reactivity of 4-nitrophenylacetate and the mechanism by which its hydrolysis occurs.

Development of Structure-Reactivity and Structure-Function Relationships from Computational Models

Computational models can be used to develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While specific QSAR/QSPR studies on a series of analogs of this compound are not widely reported, the principles can be applied to understand how modifications to its structure would affect its properties.

For instance, a Hammett plot analysis, which is a form of a linear free-energy relationship, has been used to study the electronic effects of para-substituents on the hydrolysis of nitrophenyl benzoate (B1203000) esters. semanticscholar.org This type of analysis could be computationally modeled for a series of substituted phenylacetates to understand the relationship between the electronic properties of the substituent and the rate of hydrolysis.

The key steps in developing such a computational model would involve:

Descriptor Calculation: For a series of molecules with varying substituents on the phenyl ring, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed reactivity (e.g., hydrolysis rate) or function (e.g., enzyme inhibition).

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

The following table illustrates a hypothetical QSAR model for the hydrolysis of substituted phenylacetates:

| Descriptor | Coefficient | Significance |

| Hammett constant (σ) | Positive | Indicates that electron-withdrawing substituents, which have positive σ values, increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. |

| Steric parameter (Es) | Negative | Suggests that bulky substituents near the reaction center decrease the reaction rate due to steric hindrance. |

| Hydrophobicity (logP) | Varies | The effect of hydrophobicity would depend on the specific environment (e.g., in solution versus in an enzyme active site). |

Such computational models can be valuable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired properties. For example, in the context of enzyme substrates, these models could help in designing molecules that are hydrolyzed more efficiently or that act as inhibitors. nih.gov

Future Research Directions and Emerging Perspectives

Development of Sustainable and Greener Synthetic Routes for Sodium 4-Nitrophenylacetate

Traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to environmental concerns regarding waste disposal and a lack of regioselectivity. researchgate.netresearchgate.net The development of environmentally benign and sustainable synthetic routes for this compound is a key area of future research. This aligns with the broader principles of green chemistry, which emphasize minimizing hazardous substances and maximizing energy efficiency. mdpi.com

Key research directions include:

Solid-Supported Reagents: Utilizing inorganic nitrates adsorbed on solid supports like silica (B1680970) gel presents a cleaner, simpler, and more rapid method for nitration. researchgate.net These approaches can reduce the need for corrosive liquid acids and simplify product purification.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. researchgate.netresearchgate.net Research into microwave-assisted nitration of precursors to this compound could lead to more efficient synthetic protocols.

Alternative Nitrating Agents: Exploring novel and safer nitrating agents is a promising avenue. For instance, palladium-catalyzed transformations of aryl chlorides under weakly basic conditions offer a method with broad scope and excellent functional group compatibility. organic-chemistry.org

Biocatalytic Routes: The use of enzymes for the synthesis of nitroaromatic compounds is an emerging field. While not yet established for this compound, exploring enzymatic pathways could offer highly selective and environmentally friendly production methods.

| Approach | Advantages | Challenges |

|---|---|---|

| Conventional (Mixed Acid) | Well-established, low-cost reagents | Harsh conditions, poor selectivity, hazardous waste researchgate.netresearchgate.net |

| Solid-Supported Reagents | Ease of catalyst removal, potential for enhanced selectivity researchgate.net | Catalyst stability and reusability |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency researchgate.netresearchgate.net | Scalability and specialized equipment |

| Catalytic Nitration | High selectivity, milder conditions organic-chemistry.org | Catalyst cost and development |

Exploration of Novel Catalytic Applications in Organic Transformations

The functional groups present in this compound, particularly the nitro group, make it an interesting candidate for various catalytic transformations. Future research is expected to uncover novel catalytic applications for this compound and its derivatives.

A significant area of exploration is the catalytic reduction of the nitro group. The reduction of 4-nitrophenol (B140041), a related compound, to 4-aminophenol (B1666318) is a widely used model reaction to test the efficacy of new catalysts. oiccpress.comresearchgate.netnih.gov Similar catalytic systems, often employing metal nanoparticles, could be applied to this compound to produce Sodium 4-aminophenylacetate, a potentially valuable intermediate for pharmaceuticals and materials science.

Future research in this area could focus on:

Development of Nanocatalysts: Designing highly efficient and recyclable nanocatalysts, such as those based on gold, palladium, or copper, for the selective reduction of the nitro group in this compound. researchgate.netrsc.org

Heterogeneous Catalysis: The development of robust heterogeneous catalysts would simplify product separation and catalyst recycling, aligning with the principles of green chemistry. rsc.org

Tandem Reactions: Designing multistep reactions where a derivative of this compound is both a reactant and a catalyst in a subsequent step. For instance, a bioinorganic nanohybrid catalyst has been shown to perform both hydrolysis and hydrogenation in a two-step reaction. researchgate.net

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The integration of experimental techniques with computational modeling offers a powerful approach to elucidate complex reaction pathways.

For example, kinetic studies on the aminolysis of 4-nitrophenyl acetate (B1210297) in different solvents have provided insights into the reaction mechanism. researchgate.net Future research can expand on this by:

Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques and detailed kinetic analysis to probe reaction intermediates and transition states in reactions involving this compound.

Computational Chemistry: Using quantum mechanical calculations to model reaction pathways, predict activation energies, and understand the role of solvents and catalysts. nih.govmdpi.com This can help in designing more efficient catalysts and reaction conditions.

Combined Approaches: A synergistic approach where computational predictions guide experimental design, and experimental results are used to refine theoretical models, will be essential for gaining comprehensive mechanistic insights.

Expansion of Biochemical and Biomedical Applications beyond Current Scopes

The related compound, p-nitrophenyl acetate, is extensively used as a substrate in biochemical assays to measure the activity of enzymes like esterases and lipases. sigmaaldrich.comacs.org The hydrolysis of p-nitrophenyl acetate releases p-nitrophenol, which can be monitored spectrophotometrically. sigmaaldrich.com This well-established use provides a foundation for expanding the biochemical and biomedical applications of this compound.

Future research could explore:

Novel Enzyme Substrates: Investigating this compound as a substrate for a wider range of enzymes. Its structural similarity to endogenous molecules could make it a useful tool for studying enzyme kinetics and inhibition.

Diagnostic Tools: Developing new diagnostic assays based on the enzymatic cleavage of this compound or its derivatives.

Drug Discovery: Aromatic nitro compounds exhibit a wide range of biological activities and are found in several drugs. mdpi.com Exploring the biological properties of this compound and its derivatives could lead to the discovery of new therapeutic agents.

| Application Area | Research Focus | Potential Impact |

|---|---|---|

| Enzyme Assays | Screening as a substrate for novel hydrolases and other enzymes. | New tools for enzyme characterization and high-throughput screening. pubcompare.ai |

| Diagnostics | Development of enzyme-based sensors for disease biomarkers. | Point-of-care diagnostic devices. |

| Therapeutics | Investigating antimicrobial, anticancer, or other biological activities. mdpi.com | Identification of new lead compounds for drug development. |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

For this compound, AI and ML can be leveraged in several ways:

Reaction Prediction: AI algorithms can be trained on large databases of chemical reactions to predict the most efficient and sustainable synthetic pathways for this compound and its derivatives. cam.ac.ukdrugtargetreview.com

Catalyst Design: Machine learning models can help in the design of novel catalysts for transformations involving this compound by identifying key structural features that enhance catalytic activity and selectivity.

Property Prediction: AI can be used to predict the physicochemical and biological properties of novel derivatives of this compound, accelerating the discovery of new materials and therapeutic agents.

Mechanistic Pathway Prediction: Advanced AI models are being developed to predict not just the products of a reaction but also the underlying mechanistic pathways, which can provide deeper chemical insights. neurips.cc

The integration of these computational tools will undoubtedly accelerate the pace of research and development related to this compound, opening up new avenues for innovation. gpai.app

Q & A

Q. How is the molecular structure of Sodium 4-Nitrophenylacetate determined using X-ray crystallography?

this compound’s molecular structure can be resolved via single-crystal X-ray diffraction. Key parameters include:

- Crystal system : Orthorhombic (Pca2₁) with unit cell dimensions a = 15.913 Å, b = 5.230 Å, c = 24.878 Å .

- Bond lengths : The C=O and C–O bonds in the acetate group average 1.202 Å and 2.792 Å, respectively. The nitro group (NO₂) exhibits C–N bond lengths between 1.202–1.219 Å .

- Hydrogen bonding : Stabilization occurs via C–H···O interactions and N–O···π contacts (O2···Cg distance: 3.297 Å, angle: 156.3°) .

Methodological Tip : Use multi-scan absorption correction (e.g., SADABS) and refine structures with SHELXL97 to handle anisotropic displacement parameters .

Q. What analytical methods are suitable for quantifying this compound in enzymatic assays?

this compound is widely used as a substrate in spectrophotometric assays due to its absorbance at 400–410 nm upon hydrolysis. Key steps include:

- Enzyme activity measurement : Monitor the release of 4-nitrophenol (ε = 18,300 M⁻¹cm⁻¹ at 405 nm) .

- Standardization : Prepare a calibration curve using >99% pure 4-nitrophenol standard (e.g., CAS 100-02-7) dissolved in pH 7.6 buffer .

Validation : Ensure intra- and inter-assay precision (CV <5%) by repeating measurements under controlled pH and temperature .

Advanced Research Questions

Q. How do structural variations in this compound influence its reactivity in esterase assays?

The nitro group’s electron-withdrawing effect enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis. Key factors:

- Steric effects : The orthorhombic crystal packing (Z = 8) introduces minimal steric hindrance, favoring substrate accessibility .

- pH dependence : Hydrolysis rates peak near pH 7.6, aligning with the pKa of 4-nitrophenol (pH transition range: 4.8–7.6) .

Data Contradictions : Discrepancies in reported kcat/Km values may arise from buffer ionic strength differences or impurities in commercial substrates . Validate purity via HPLC (≥99%) and control ionic strength using Tris-HCl buffers.

Q. How can crystallographic data resolve discrepancies in reported reaction mechanisms involving this compound?

Conflicting mechanistic proposals (e.g., nucleophilic vs. general base catalysis) can be addressed by:

- Electron density maps : Analyze the spatial arrangement of catalytic residues (e.g., Ser/His/Asp triad in esterases) near the substrate’s carbonyl carbon .

- Isotope labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into the product .

Case Study : In human carbonic anhydrase II, pH-dependent kcat/Km profiles for ester hydrolysis correlate with pKa shifts of active-site residues (e.g., pKa ~7.0 for Zn-bound water) .

Methodological Challenges and Solutions

Q. How to optimize synthetic routes for this compound to minimize byproducts?

Common byproducts (e.g., 4-nitrophenol or unreacted 4-nitrophenylacetic acid) arise from incomplete esterification or hydrolysis. Mitigation strategies:

Q. How to address inconsistencies in kinetic data for this compound-based assays?

Discrepancies may stem from:

- Substrate aggregation : Use detergents (e.g., 0.1% Triton X-100) to maintain monomeric substrate dispersion .

- Temperature effects : Perform assays at 25°C ± 0.5°C using a thermostatted cuvette holder .

Statistical Validation : Apply ROC curve analysis to assess assay sensitivity/specificity and use GraphPad Prism for nonlinear regression of kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.